ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

Beschreibung

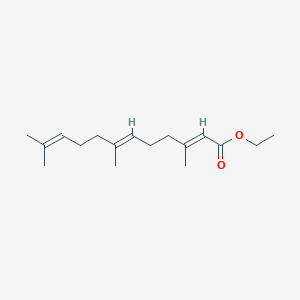

Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.

Eigenschaften

CAS-Nummer |

19954-66-6 |

|---|---|

Molekularformel |

C17H28O2 |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |

InChI-Schlüssel |

RAVLTUCAFRTDRY-NWFDBUFXSA-N |

SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Isomerische SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Kanonische SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Synonyme |

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.

Industrial Production Methods

Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding acids or alcohols.

Reduction: Reduction of ethyl farnesoate with lithium aluminum hydride (LiAlH4) produces cis and trans alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Produces acids or alcohols.

Reduction: Produces cis and trans alcohols.

Substitution: Produces a variety of substituted esters.

Wissenschaftliche Forschungsanwendungen

Ethyl trans,trans-farnesoate has several applications in scientific research:

Wirkmechanismus

Ethyl trans,trans-farnesoate exerts its effects primarily through its role as a precursor to juvenile hormones in insects. These hormones regulate various developmental processes, including molting and reproduction . The compound interacts with molecular targets such as G Protein-Coupled Receptors (GPCRs) and their associated G-proteins, influencing calcium homeostasis and other cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl trans,trans-farnesoate: Another ester derivative of farnesol, used in similar applications.

Farnesol: The parent alcohol, involved in the biosynthesis of various terpenoids and steroids.

Geraniol: A related terpenoid alcohol, used in the synthesis of farnesoate esters.

Uniqueness

Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.